molecular formula C13H13BrNO+ B12813623 1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide

1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide

Katalognummer: B12813623
Molekulargewicht: 279.15 g/mol
InChI-Schlüssel: PXSUMUYPXZEXDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide is a chemical compound with a unique structure that combines a phenyl group, a pyridinium ion, and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide typically involves the reaction of 1-phenyl-2-pyridin-1-ium-1-ylethanone with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinium ring are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide can be compared with similar compounds such as:

    1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar structure but contains a piperidine ring instead of a pyridinium ion.

    2-Phenyl-1-(piperidin-1-yl)ethanone: Another related compound with a piperidine ring and different functional groups.

    1-Phenyl-2-pyridin-1-ium-1-ylethanone;bromide: A closely related compound with a bromide counterion instead of hydrobromide

Eigenschaften

Molekularformel

C13H13BrNO+

Molekulargewicht

279.15 g/mol

IUPAC-Name

1-phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide

InChI

InChI=1S/C13H12NO.BrH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;

InChI-Schlüssel

PXSUMUYPXZEXDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.